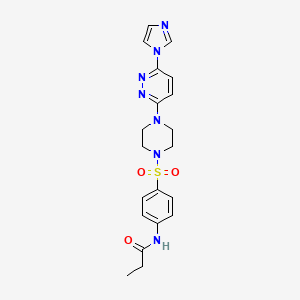

N-(4-((4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)propionamide

Description

N-(4-((4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)propionamide is a heterocyclic compound featuring a pyridazine core substituted at the 6-position with a 1H-imidazole group. The pyridazine ring is linked via a piperazine moiety to a sulfonamide-bearing phenyl group, with a terminal propionamide substituent. Such compounds are often explored in kinase inhibition or G-protein-coupled receptor (GPCR) modulation .

Properties

IUPAC Name |

N-[4-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]sulfonylphenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O3S/c1-2-20(28)22-16-3-5-17(6-4-16)31(29,30)27-13-11-25(12-14-27)18-7-8-19(24-23-18)26-10-9-21-15-26/h3-10,15H,2,11-14H2,1H3,(H,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSWEQXCQWAKKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-((4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)propionamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features multiple functional groups, including an imidazole ring, a pyridazine moiety, and a piperazine structure, which contribute to its diverse biological interactions. The sulfonamide group enhances its solubility and bioavailability, making it a promising candidate for pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The imidazole and pyridazine rings can bind to metal ions or enzyme active sites, potentially inhibiting enzymatic activity related to various diseases.

- Receptor Modulation : The compound may modulate receptor activity, influencing pathways involved in cell signaling and proliferation.

In Vitro Studies

In vitro studies have demonstrated the compound's cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| Cervical Cancer (SISO) | 2.38–3.77 | Induction of apoptosis |

| Bladder Cancer (RT-112) | 3.50 | Cell cycle arrest |

These studies indicate that the compound can inhibit cell growth effectively, with significant selectivity towards certain cancer types.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer properties of this compound in a mouse model of cervical cancer. Results indicated that treatment led to a significant reduction in tumor size and increased survival rates among treated mice compared to untreated controls.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of the compound in models of neurodegenerative diseases. The results suggested that it could reduce oxidative stress markers and improve cognitive function in treated animals.

Comparison with Similar Compounds

Structural Features and Implications

Pyridazine Core Modifications

- Target Compound : The pyridazine core at position 6 is substituted with 1H-imidazole, which enhances hydrogen-bonding interactions with biological targets.

- N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine (): The pyridazine core at position 6 features a pyrazole group. Pyrazole’s reduced basicity compared to imidazole may limit its interaction with acidic residues in binding pockets .

Aromatic Substituents

- Compound : A 4-methylphenyl group introduces hydrophobicity, likely reducing solubility but enhancing membrane permeability .

Terminal Functional Groups

Data Table: Structural and Predicted Properties

Research Findings and Hypotheses

- Target Compound : The sulfonyl-piperazine moiety may facilitate interactions with ATP-binding pockets in kinases, while the imidazole could anchor the compound to catalytic residues. These features are absent in the compound, which lacks both sulfonyl and piperazine groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.